molecular formula C7H8N2O3 B190084 Ethyl 3-hydroxypyridazine-4-carboxylate CAS No. 1445-55-2

Ethyl 3-hydroxypyridazine-4-carboxylate

Cat. No. B190084
CAS RN: 1445-55-2
M. Wt: 168.15 g/mol
InChI Key: IIAVVOGGKSJORS-UHFFFAOYSA-N
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Patent
US07928106B2

Procedure details

3-Oxo-2,3-dihydro-pyridazine-4-carbonitrile (1 g, 8.26 mmol) was heated in a mixture of ethanol (2 ml) and conc. H2SO4 (1.1 ml) to 100° C. (oil-bath temperature) overnight. The reaction mixture was then allowed to cool to ambient temperature, poured onto ice and carefully neutralized with solid Na2CO3. The mixture was extracted three times with CHCl3 and the combined extracts were dried (Na2SO4) and evaporated. The remaining residue was then purified by column chromatography (silica gel, heptane/ethyl acetate 70:30 to 35:65) to give the title compound (433 mg, 2.58 mmol; 31%) as white solid. MS: m/e=169.1 [M+H+].
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]#N)=[CH:6][CH:5]=[N:4][NH:3]1.OS(O)(=O)=O.C([O-])([O-])=[O:16].[Na+].[Na+].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:8]([C:7]1[C:2](=[O:1])[NH:3][N:4]=[CH:5][CH:6]=1)=[O:16])[CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NN=CC=C1C#N
Name
Quantity
1.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was then purified by column chromatography (silica gel, heptane/ethyl acetate 70:30 to 35:65)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(NN=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.58 mmol
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.